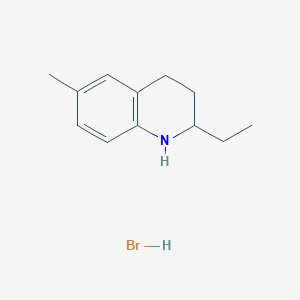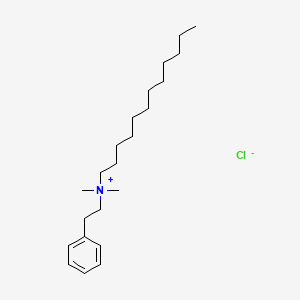
4-Ethynyl-2-methylhept-1-en-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-2-methylhept-1-en-4-ol is an organic compound characterized by the presence of an ethynyl group, a methyl group, and a hydroxyl group attached to a heptene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-methylhept-1-en-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylhept-1-en-4-ol and an ethynylating agent.
Ethynylation Reaction: The key step involves the introduction of the ethynyl group. This can be achieved through a reaction with an ethynylating agent under controlled conditions, often using a base such as sodium amide (NaNH2) in liquid ammonia.
Purification: The resulting product is then purified using standard techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous flow reactors and automated purification systems to streamline production.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2-methylhept-1-en-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding alkanes or alkenes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halogens, organometallic compounds
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes, alkenes
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-Ethynyl-2-methylhept-1-en-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ethynyl and hydroxyl groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-methylhept-1-en-4-ol involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions and conjugation, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Hepten-1-ol: Similar structure but lacks the ethynyl group.
2-Methylhept-1-en-4-ol: Similar structure but lacks the ethynyl group.
1-Heptyne: Contains an ethynyl group but lacks the hydroxyl and methyl groups.
Uniqueness
4-Ethynyl-2-methylhept-1-en-4-ol is unique due to the combination of its ethynyl, methyl, and hydroxyl groups, which confer distinct chemical properties and reactivity compared to its similar counterparts.
Properties
CAS No. |
90315-94-9 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
4-ethynyl-2-methylhept-1-en-4-ol |
InChI |
InChI=1S/C10H16O/c1-5-7-10(11,6-2)8-9(3)4/h2,11H,3,5,7-8H2,1,4H3 |
InChI Key |
UIVWJVHPHPMODG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=C)C)(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



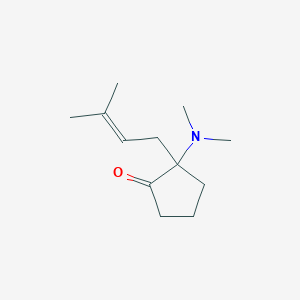
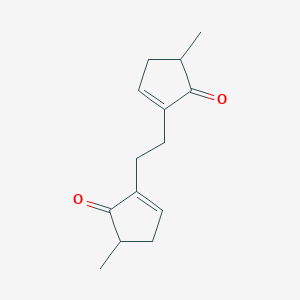
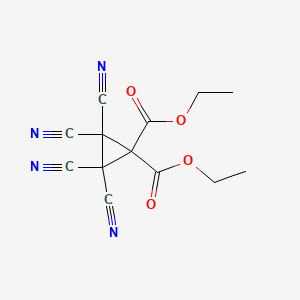


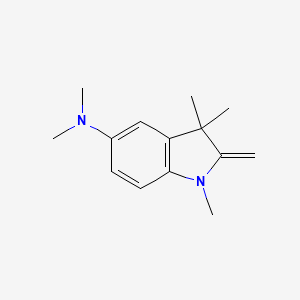
![Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate](/img/structure/B14352540.png)




